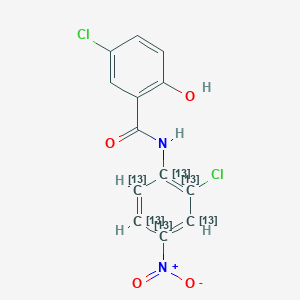
Niclosamide-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niclosamide-13C6 is a stable isotope-labeled compound of Niclosamide, an orally bioavailable chlorinated salicylanilide. It is primarily used as an anthelmintic agent to treat tapeworm infections. The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, including pharmacokinetic studies and metabolic profiling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Niclosamide-13C6 involves the incorporation of carbon-13 isotopes into the Niclosamide molecule. The general synthetic route includes the chlorination of salicylic acid, followed by nitration and amide formation. The reaction conditions typically involve the use of chlorinating agents, nitrating agents, and amide coupling reagents under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out in specialized facilities equipped with reactors and purification systems .
Analyse Des Réactions Chimiques
Types of Reactions
Niclosamide-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed
Major Products
The major products formed from these reactions include chlorinated quinones, amino derivatives, and substituted phenyl compounds .
Applications De Recherche Scientifique
Niclosamide-13C6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Employed in studying cellular processes and metabolic pathways.
Medicine: Investigated for its potential antineoplastic activity and as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes .
Mécanisme D'action
Niclosamide-13C6 exerts its effects by inhibiting oxidative phosphorylation and ATP synthesis in cells. It uncouples the electron transport chain from ATP synthase, leading to a decrease in cellular energy production. This mechanism is particularly effective against parasitic worms, as it disrupts their energy metabolism. The compound also inhibits various signaling pathways, including STAT3, mTORC1, and Wnt/β-catenin, contributing to its potential antineoplastic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Niclosamide: The parent compound, used primarily as an anthelmintic agent.
Salicylanilides: A class of compounds with similar structures and biological activities.
Chlorinated Phenols: Compounds with similar chemical properties and reactivity
Uniqueness
Niclosamide-13C6 is unique due to its isotopic labeling, which makes it particularly valuable in research applications. The carbon-13 isotopes allow for precise tracking and quantification in metabolic studies, providing insights into the compound’s pharmacokinetics and dynamics that are not possible with the unlabeled version .
Propriétés
Formule moléculaire |
C13H8Cl2N2O4 |
|---|---|
Poids moléculaire |
333.07 g/mol |
Nom IUPAC |
5-chloro-N-(2-chloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19)/i2+1,3+1,6+1,8+1,10+1,11+1 |
Clé InChI |
RJMUSRYZPJIFPJ-WWNCZKIWSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)C(=O)N[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)[N+](=O)[O-])Cl)O |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


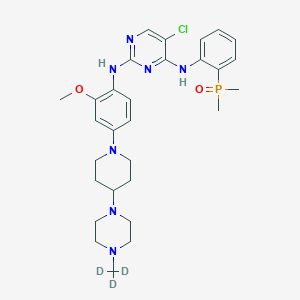
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)
![dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12407419.png)


![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)
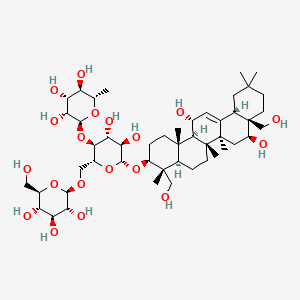
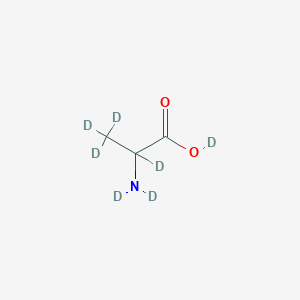
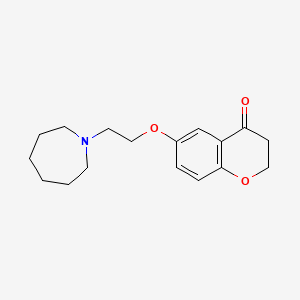
![N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine](/img/structure/B12407449.png)
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407454.png)
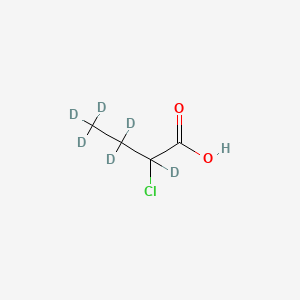
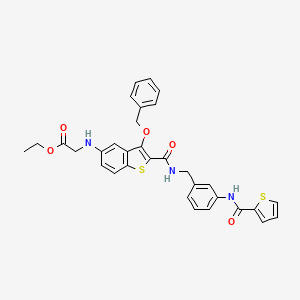
![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)
